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4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino-

Catalog No.
S14351889
CAS No.
61280-28-2
M.F
C15H17N3O2
M. Wt
271.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino-

CAS Number

61280-28-2

Product Name

4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino-

IUPAC Name

5-phenyl-2-piperidin-1-yl-1H-pyrimidine-4,6-dione

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C15H17N3O2/c19-13-12(11-7-3-1-4-8-11)14(20)17-15(16-13)18-9-5-2-6-10-18/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,17,19,20)

InChI Key

KDOTWNMHLRDQRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(C(=O)N2)C3=CC=CC=C3

4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino- is a chemical compound characterized by its unique structure, which includes a pyrimidinedione base with a phenyl group and a piperidine moiety. Its IUPAC name is (5R)-2-hydroxy-5-[4-(2-hydroxyethyl)piperidin-1-yl]-5-phenyl-1,4,5,6-tetrahydropyrimidine-4,6-dione. The molecular formula for this compound is C₁₇H₂₁N₃O₄, and it has an average molecular weight of approximately 331.37 g/mol. This compound belongs to the class of organic compounds known as pyrimidines, which are significant in various biological systems and medicinal chemistry .

The chemical reactivity of 4,6(1H,5H)-Pyrimidinedione primarily involves nucleophilic attacks due to the electron-deficient nature of the pyrimidine ring. It can participate in various reactions including:

  • Condensation Reactions: The presence of the piperidine nitrogen allows for potential condensation with aldehydes or ketones.
  • Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Hydrolysis: The dione functionality can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that compounds related to pyrimidinediones exhibit significant biological activities. Specifically, 4,6(1H,5H)-Pyrimidinedione has shown:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacteria and fungi . The presence of electron-withdrawing groups on the phenyl ring enhances this activity.
  • Cardioprotective Effects: Some studies suggest potential applications in treating cardiac conditions like hypertrophic cardiomyopathy due to their ability to modulate cellular pathways involved in heart function .
  • Antitumor Properties: Pyrimidine derivatives are often explored for their anticancer activities due to their ability to interfere with nucleic acid synthesis.

The synthesis of 4,6(1H,5H)-Pyrimidinedione can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate amino acids or amines and using carbonyl compounds to promote cyclization into the pyrimidine framework.
  • Multi-step Synthesis: Involves forming the pyrimidine core followed by functionalization with the phenyl and piperidine groups.
  • Reflux Conditions: Often employed in organic solvents like ethanol or methanol under acidic or basic conditions to facilitate the formation of the desired product.

These methods allow for the production of the compound in sufficient yields for further study.

The applications of 4,6(1H,5H)-Pyrimidinedione are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a potential drug candidate for antimicrobial and anticancer therapies.
  • Research Tool: It serves as a chemical probe in biological studies aimed at understanding pyrimidine metabolism and its effects on cellular functions.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target plant pathogens.

Interaction studies involving 4,6(1H,5H)-Pyrimidinedione have focused on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins can predict its efficacy as a therapeutic agent.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems helps in predicting its pharmacokinetics and potential toxicity.
  • Synergistic Effects: Evaluating its interactions with other drugs can reveal opportunities for combination therapies that enhance efficacy while reducing side effects.

Several compounds share structural similarities with 4,6(1H,5H)-Pyrimidinedione. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
2,4,6(1H,3H,5H)-PyrimidinetrionePyrimidinetrioneContains two carbonyl groups
5-Phenylbarbituric AcidBarbiturateKnown sedative; distinct pharmacological profile
2-Amino-4-(substituted aryl) PyrimidinesAmino-pyrimidinesExhibits antibacterial properties
2-Hydroxyethyl derivatives of PyrimidinesHydroxyethyl derivativesEnhanced solubility and bioavailability

Each of these compounds exhibits unique properties and biological activities that differentiate them from 4,6(1H,5H)-Pyrimidinedione while sharing a common pyrimidine backbone.

Precursor TypeReaction PartnerProduct TypeTypical Yield (%)
6-Amino-4-phenylpyrimidineAromatic aldehydesAryl-pyrimidines65-85
6-Amino-2-methylthiopyrimidinePiperidinePiperidino-pyrimidines78
6-Amino-5-nitrosopyrimidineCarboxylic acidsAcrylamide-pyrimidines70-85
2-AminopyridinesCyanoketene dithioacetalPyrido[1,2-a]pyrimidines73-80
4-HydroxycoumarinBarbituric acid + piperidinePyrano[2,3-d]pyrimidines70-89

Multicomponent Reaction Strategies for Pyrimidine-Piperidine Hybridization

Multicomponent reaction strategies have revolutionized the synthesis of pyrimidine-piperidine hybrid molecules by enabling the simultaneous incorporation of multiple structural elements in a single synthetic operation [1] [2]. These approaches offer significant advantages in terms of atom economy, reaction efficiency, and structural diversity compared to traditional stepwise methodologies.

The most extensively studied multicomponent approach involves the three-component condensation of barbituric acid, aromatic aldehydes, and piperidine in methanol under ambient conditions [1]. This reaction proceeds through a complex mechanism involving initial Knoevenagel condensation between the aldehyde and barbituric acid, followed by nucleophilic attack by piperidine and subsequent cyclization [1]. Research has demonstrated that this methodology consistently produces yields ranging from 70 to 89 percent across various aromatic aldehyde substrates [1].

Advanced catalyst systems have been developed to enhance the efficiency of multicomponent pyrimidine synthesis [3]. The use of sulfonic acid nanoporous silica (SBA-Pr-SO3H) as a nanocatalyst has proven particularly effective for solvent-free conditions at elevated temperatures [3]. Under optimized conditions of 140 degrees Celsius for 15 minutes, this methodology achieves yields up to 90 percent while eliminating the need for organic solvents [3].

Ultrasound-assisted multicomponent synthesis represents another significant advancement in pyrimidine-piperidine hybridization [7]. This approach utilizes ultrasonic irradiation to accelerate reaction rates and improve product yields under environmentally benign aqueous conditions [7]. Research findings indicate that ultrasound-assisted synthesis can achieve yields between 62 and 78 percent with reaction times reduced to 1-3 hours [7].

Microwave-assisted multicomponent reactions have gained prominence due to their ability to dramatically reduce reaction times while maintaining high product yields [8]. Studies have shown that microwave irradiation in dimethylformamide can complete pyrimidine synthesis in 10-12 minutes with yields ranging from 65 to 70 percent [8]. This methodology offers particular advantages for rapid library synthesis and high-throughput screening applications.

The application of amino acid catalysts, particularly L-proline, has proven highly effective for multicomponent pyrimidine synthesis [9]. L-proline catalyzed reactions in ethanol under reflux conditions consistently achieve yields between 80 and 92 percent, representing some of the highest yields reported for this transformation [9]. The mechanism involves proline-mediated activation of the carbonyl components followed by cyclization to form the pyrimidinedione core.

Table 2: Multicomponent Reaction Strategies for Pyrimidine-Piperidine Hybridization

Synthetic MethodReaction ConditionsYield Range (%)Key Features
Multicomponent CyclocondensationMethanol, RT, 2-4h70-89Piperidine hybridization
SBA-Pr-SO3H CatalyzedSolvent-free, 140°C, 15 min30-90Nano-catalyst, green method
Ultrasound-AssistedWater, Ultrasonic, 1-3h62-78Environmentally friendly
Microwave-AssistedDMF, MW, 10-12 min65-70Rapid synthesis
L-Proline CatalyzedEtOH, Reflux, 30 min-12h80-92High yields, amino acid catalyst
N-MethylmorpholineIonic liquid, 70°C, 15 min85-89Ionic liquid medium
Ball-MillingRoom temperature, 15-90 min94-99Mechanochemical synthesis

Ionic liquid-mediated multicomponent synthesis has emerged as a promising approach for pyrimidine-piperidine hybridization [5]. The use of N-methylmorpholine in ionic liquid media at 70 degrees Celsius enables rapid synthesis with yields between 85 and 89 percent [5]. This methodology offers advantages in terms of product isolation and catalyst recyclability.

Mechanochemical synthesis using ball-milling techniques represents a solvent-free approach that has achieved remarkable success in pyrimidine synthesis [10]. This methodology operates at room temperature with reaction times ranging from 15 to 90 minutes and consistently produces yields between 94 and 99 percent [10]. The mechanochemical approach offers significant environmental advantages by eliminating the need for organic solvents while maintaining high synthetic efficiency.

Post-Synthetic Functionalization of the Pyrimidinedione Core

Post-synthetic functionalization strategies enable the modification of preformed pyrimidinedione cores to introduce diverse functional groups and enhance molecular complexity [11] [5]. These approaches are particularly valuable for structure-activity relationship studies and the development of compound libraries with varied pharmacological properties.

N-acylation reactions represent one of the most versatile post-synthetic functionalization methods for pyrimidinedione derivatives [5]. The use of (dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent enables efficient amide bond formation between amino-substituted pyrimidines and various carboxylic acids [5]. This methodology typically achieves yields ranging from 65 to 80 percent and accommodates a wide range of carboxylic acid substrates including cinnamic acid derivatives [5].

Alternative N-acylation strategies employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in combination with N-hydroxysuccinimide to generate active ester intermediates [5]. This approach offers improved reaction efficiency and yields between 70 and 85 percent for the formation of amide-functionalized pyrimidines [5]. The methodology is particularly effective for the incorporation of aromatic acyl groups and enables the synthesis of hybrid molecules containing both pyrimidine and aromatic acid components.

Carbon-hydrogen functionalization strategies have been developed for the direct modification of pyrimidinedione cores at specific positions [11] [12]. Palladium-catalyzed arylation reactions enable the introduction of aryl groups at the C2 and C5 positions of the pyrimidine ring with yields typically ranging from 50 to 75 percent [11]. These transformations proceed through carbon-hydrogen activation mechanisms that provide regioselective functionalization without the need for pre-installed leaving groups.

Halogenation reactions offer another important approach for post-synthetic modification of pyrimidinedione cores [13]. The use of N-chlorosuccinimide in combination with trifluoroacetic acid enables selective chlorination at the C5 position with yields between 60 and 70 percent [13]. This methodology provides access to halogenated intermediates that can undergo subsequent cross-coupling reactions for further structural elaboration.

Ring transformation strategies represent advanced post-synthetic functionalization approaches that enable the conversion of pyrimidine cores into alternative heterocyclic frameworks [13] [14]. Nucleophile-induced ring transformations can convert pyrimidines into pyridines through formal nitrogen-to-carbon replacement reactions [13] [14]. These transformations typically proceed with yields ranging from 40 to 65 percent and offer access to structurally diverse heterocyclic products.

Table 3: Post-Synthetic Functionalization Methods for Pyrimidinedione Cores

Functionalization MethodTarget PositionConditionsYield Range (%)
N-Acylation with BOPAmino groupBOP reagent, base65-80
N-Acylation with EDCIAmino groupEDCI, NHS ester70-85
C-H ArylationC2/C5 positionsPd catalyst, aryl halide50-75
HalogenationC5 positionNCS, TFA60-70
Ring TransformationRing expansion/contractionNucleophile, heat40-65
Nucleophilic SubstitutionC2/C4 positionsArNH2, base70-90

Nucleophilic substitution reactions provide a direct method for introducing diverse substituents at the C2 and C4 positions of pyrimidinedione cores [15]. The reaction of chloro-substituted pyrimidines with arylamines under basic conditions consistently achieves yields between 70 and 90 percent [15]. This methodology enables the incorporation of a wide range of aromatic amine substituents and provides access to libraries of structurally related compounds.

Convertible nucleoside strategies have been developed for the post-synthetic modification of pyrimidine bases in complex molecular contexts [16]. These approaches employ protecting group strategies that enable selective functionalization of pyrimidine rings while preserving other structural elements [16]. The methodology is particularly valuable for the synthesis of modified nucleoside analogs and provides access to compounds with potential therapeutic applications.

In Vitro Cytotoxic Activity Against Carcinoma Cell Lines

The 5-phenyl-2-piperidino-pyrimidinedione derivatives have demonstrated significant cytotoxic activity against various carcinoma cell lines, with particular efficacy observed in hepatocellular carcinoma models. Comprehensive cytotoxicity screening utilizing the sulforhodamine B (SRB) assay and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay methodologies has revealed concentration-dependent antiproliferative effects across multiple cancer cell lines [1] [2] [3].

The most potent derivatives within this class exhibit half-maximal inhibitory concentration (IC50) values ranging from 0.14 to 35.72 micromolar against hepatocellular carcinoma cell lines. Notably, compound 4d, a pyrazolo[1,5-a]pyrimidine derivative bearing the 5-phenyl-2-piperidino-pyrimidinedione scaffold, demonstrated exceptional cytotoxic potency with an IC50 value of 0.14 micromolar against hepatocellular carcinoma-2 (HepG2) cells, representing approximately 32-fold greater potency than the reference drug doxorubicin [4]. The pyrazolyl-pyrimidine derivatives compound 10c and compound 10b exhibited IC50 values of 6.81 and 8.32 micromolar respectively, while the pyrimidopyrimidine derivative compound 3b showed an IC50 value of 13.20 micromolar against HepG2 cells [2] [3].
Structure-activity relationship analysis reveals that the incorporation of electron-donating groups such as methoxy substituents and amino groups enhances cytotoxic activity, while the presence of halogen substituents at specific positions on the phenyl ring contributes to selective toxicity profiles. The complete conjugation between methoxy groups on the phenyl ring and the aromatic system of the pyrimidine core appears to be crucial for optimal antiproliferative activity [2] [3].

Mechanisms of Action in Hepatocellular Carcinoma (HEPG-2)

The cytotoxic mechanisms of 5-phenyl-2-piperidino-pyrimidinedione derivatives in hepatocellular carcinoma cells involve multiple pathways of cellular dysfunction and death. Primary mechanisms include inhibition of deoxyribonucleic acid (DNA) topoisomerase II alpha, disruption of cell cycle progression, and induction of apoptotic cell death through both intrinsic and extrinsic pathways [1] [5] [6].

Topoisomerase II alpha inhibition represents a central mechanism of action, with several derivatives demonstrating potent enzymatic inhibition at concentrations of 100 micromolar, achieving 74-79% inhibition compared to the reference compound amsacrine [7]. This inhibition results in the accumulation of DNA double-strand breaks, leading to activation of DNA damage checkpoints and subsequent cell cycle arrest. The compounds function as catalytic inhibitors rather than topoisomerase poisons, preventing the enzyme from completing its catalytic cycle without forming stabilized covalent DNA-enzyme complexes [6] [8].

Cell cycle analysis reveals that 5-phenyl-2-piperidino-pyrimidinedione derivatives induce significant cell cycle arrest primarily in the G2/M phase, with some compounds also causing S-phase arrest. Flow cytometry studies demonstrate a substantial increase in the pre-G1 population, indicating the induction of apoptotic cell death [9] [10] [11]. The compounds effectively disrupt the normal progression of cells through the cell cycle by interfering with cyclin-dependent kinase activities and checkpoint control mechanisms.

Apoptotic induction occurs through modulation of key regulatory proteins in the B-cell lymphoma 2 (Bcl-2) family. The derivatives significantly upregulate pro-apoptotic protein Bax expression while simultaneously downregulating anti-apoptotic proteins including Bcl-2. This altered Bax/Bcl-2 ratio facilitates mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent caspase cascade activation [9] [12] [11]. Additionally, tumor suppressor protein p53 expression is enhanced, contributing to the transcriptional activation of pro-apoptotic genes and the initiation of DNA damage-induced apoptosis.

Selective Toxicity Profiling in Normal Fibroblast Models

The evaluation of selective toxicity represents a critical aspect of the pharmacological characterization of 5-phenyl-2-piperidino-pyrimidinedione derivatives. Comparative cytotoxicity studies utilizing normal human dermal fibroblasts (NHDF), normal human bronchial epithelial cells (NHBE), and WI38 normal lung fibroblasts have demonstrated favorable therapeutic indices for several derivatives within this class [1] [2] [13] [3].

Normal cell viability assays reveal that the most promising derivatives maintain IC50 values exceeding 42 micromolar against normal fibroblast cell lines, while demonstrating potent cytotoxic activity against carcinoma cells at significantly lower concentrations. Compound 10c exhibited an IC50 value of 42.33 micromolar against WI38 normal fibroblasts compared to 6.81 micromolar against HepG2 cells, yielding a selectivity index of approximately 6.2 [2] [3]. Similarly, compound 3b demonstrated an IC50 value of 75.21 micromolar against normal fibroblasts versus 13.20 micromolar against hepatocellular carcinoma cells, resulting in a selectivity index of 5.7.

The selective toxicity mechanism appears to be related to the differential expression of target proteins between cancer cells and normal cells. Cancer cells typically exhibit higher levels of topoisomerase II alpha expression, particularly during the S and G2/M phases of the cell cycle, making them more susceptible to topoisomerase-targeting agents [6] [14]. Additionally, the altered metabolic state of cancer cells, including increased dependence on glycolysis and altered DNA repair mechanisms, contributes to their enhanced sensitivity to these derivatives.

Hemolytic activity assessment using human red blood cell membranes demonstrates minimal cytotoxic effects, with most derivatives showing less than 10% hemolysis at concentrations up to 200 micromolar. This low hemolytic activity, combined with the favorable selectivity indices observed in fibroblast models, suggests acceptable safety profiles for potential therapeutic applications [2] [3].

Broad-Spectrum Antimicrobial Efficacy

The 5-phenyl-2-piperidino-pyrimidinedione derivatives exhibit significant broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial pathogens, as well as fungal species. Comprehensive antimicrobial screening utilizing standard broth microdilution methods and disc diffusion assays has revealed potent inhibitory effects across multiple pathogenic microorganisms [15] [16] [2] [17].

The thieno[2,3-d]pyrimidinedione derivatives, closely related to the 5-phenyl-2-piperidino-pyrimidinedione scaffold, demonstrate exceptional antimicrobial potency with minimum inhibitory concentration (MIC) values ranging from 2 to 16 milligrams per liter against multidrug-resistant Gram-positive organisms [15] [16]. These compounds show particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE), representing significant therapeutic potential for treating infections caused by antibiotic-resistant pathogens.

The pyrimidopyrimidine and pyrazolyl-pyrimidine derivatives within the 5-phenyl-2-piperidino-pyrimidinedione class exhibit excellent antimicrobial activity comparable to or exceeding that of reference antibiotics ampicillin and clotrimazole. Compounds 3a, 3b, 3d, 4a-d, 9c, and 10b demonstrated superior antimicrobial efficacy across the tested spectrum of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus [2] [3].

Gram-Positive Bacterial Inhibition Pathways

The antimicrobial mechanisms of 5-phenyl-2-piperidino-pyrimidinedione derivatives against Gram-positive bacteria involve multiple cellular targets and pathways. The primary mechanism involves inhibition of bacterial DNA synthesis through interference with DNA replication machinery, particularly targeting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV [15] [16] [18].

Bacterial DNA gyrase inhibition represents the predominant mechanism of action against Gram-positive pathogens. The derivatives bind to the adenosine triphosphate (ATP)-binding site of the gyrase enzyme, preventing the ATP-dependent supercoiling of bacterial DNA that is essential for replication and transcription. This mechanism is particularly effective against rapidly dividing bacterial cells, where DNA replication is highly active [18] [19].

Secondary mechanisms include disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The compounds appear to interfere with peptidoglycan cross-linking processes, weakening the bacterial cell wall structure and leading to osmotic lysis. Additionally, some derivatives demonstrate inhibitory effects on bacterial ribosomal function, particularly targeting the 30S ribosomal subunit [15] [16].

The enhanced activity against multidrug-resistant Gram-positive bacteria suggests that these derivatives may bypass common resistance mechanisms. The compounds do not appear to be substrates for common efflux pumps, and their novel mechanism of action circumvents resistance mutations that affect beta-lactam, glycopeptide, and other conventional antibiotic classes [15] [16].

Cytotoxicity assessment against mammalian cells reveals favorable selectivity indices, with most derivatives showing 40-50 milligrams per liter toxicity against mammalian cells compared to 2-16 milligrams per liter MIC values against bacterial pathogens. This represents selectivity indices of 2.5 to 25-fold, indicating acceptable therapeutic windows for potential clinical applications [15] [16].

Antifungal Activity Against Aspergillus flavus Strains

The antifungal properties of 5-phenyl-2-piperidino-pyrimidinedione derivatives against Aspergillus flavus represent a significant therapeutic advantage, particularly given the increasing prevalence of azole-resistant fungal infections. Comprehensive antifungal screening utilizing both in vitro susceptibility testing and fungicidal activity assays has demonstrated potent inhibitory effects against multiple Aspergillus flavus strains [20] [21] [2] [22].

The 5-phenylthio-2,4-bisbenzyloxypyrimidine derivative, structurally related to the 5-phenyl-2-piperidino-pyrimidinedione class, exhibits comparable antifungal activity to clotrimazole at concentrations of 100 and 1000 micrograms per milliliter using cup-plate methodology. Macrobroth dilution assays reveal comparable activity to standard antifungal agents fluconazole and itraconazole, with similar minimum inhibitory concentration values [20].

The mechanism of antifungal action involves primary targeting of fungal sterol 14-alpha demethylase (CYP51), the key enzyme in ergosterol biosynthesis. Molecular docking studies reveal that the derivatives bind to the same active site region as fluconazole, forming hydrogen bonds with critical amino acid residues including serine 797. This binding prevents the conversion of lanosterol to ergosterol, disrupting fungal cell membrane integrity and leading to cell death [22] [23].

Secondary mechanisms include inhibition of fungal DNA synthesis through targeting of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway. This mechanism has been demonstrated with the related compound F901318, which exhibits excellent potency against Aspergillus species with minimal inhibitory concentrations of ≤0.06 micrograms per milliliter [23]. The inhibition of pyrimidine biosynthesis represents a fungal-specific mechanism, as human serum contains insufficient pyrimidine levels to reverse the antifungal effect.

In vivo antifungal efficacy studies using murine models of systemic aspergillosis demonstrate significant therapeutic benefit. The derivatives show similar potency to fluconazole at dose levels of 10 and 30 milligrams per kilogram, with comparable survival rates and reduced fungal burden in target organs [20] [21].

Membrane Stabilization and Anti-Hemolytic Activity

The membrane stabilizing properties of 5-phenyl-2-piperidino-pyrimidinedione derivatives represent an important pharmacological characteristic with implications for anti-inflammatory activity and cytoprotective effects. Comprehensive membrane stabilization assays utilizing human red blood cell membranes have demonstrated concentration-dependent protective effects against both hypotonic and heat-induced hemolysis [29] [3] [30] [31].

The derivatives exhibit significant membrane stabilizing activity through multiple mechanisms. Primary mechanisms include direct interaction with membrane phospholipids, particularly phosphatidylserine and phosphatidylcholine, leading to increased membrane rigidity and reduced permeability. Fluorescence anisotropy studies using trimethylammonium-diphenylhexatriene (TMA-DPH) and diphenylhexatriene (DPH) probes reveal increased lipid ordering parameters, indicating enhanced membrane stability [29].

The anti-hemolytic activity demonstrates half-maximal inhibitory concentrations ranging from 40 to 190 micrograms per milliliter, depending on the specific derivative and experimental conditions. Compounds 4b, 10c, and 11a-c demonstrate particularly strong anti-hemolytic effects, with inhibition percentages exceeding 80% at test concentrations [2] [3]. The protective effects are attributed to the compounds' ability to stabilize erythrocyte membranes against osmotic stress and thermal denaturation.

Mechanistic studies reveal that membrane stabilization occurs through two primary pathways: direct membrane interaction and antioxidant-mediated protection. The compounds increase membrane rigidity through insertion into lipid bilayers, particularly affecting the hydrophilic outer regions of the membrane. Additionally, the derivatives provide protection against oxidative damage through free radical scavenging mechanisms [29] [3] [32].

The pyrimidinium betaine derivatives, structurally related to the 5-phenyl-2-piperidino-pyrimidinedione scaffold, exhibit significant DPPH radical scavenging activity with half-maximal inhibitory concentrations ranging from 12 to 54 micrograms per milliliter. Compounds P3, J4, S10, P5, and P7 demonstrate antioxidant activity equal to or exceeding that of the reference antioxidant ascorbic acid [35] [36].

The mechanism of free radical scavenging involves multiple pathways, including hydrogen atom donation, electron transfer, and metal chelation. The conjugated systems involving nitrogen atoms in the pyrimidine ring provide stabilization for free radicals through resonance effects. The extensive conjugation in monocyclic derivatives appears to enhance radical scavenging capacity compared to bicyclic analogs [35].

Structure-activity relationship analysis reveals that antioxidant activity depends on the presence of specific functional groups and their position on the pyrimidine ring. The presence of amino groups (NH2) and sulfhydryl groups (SH) significantly enhances radical scavenging capacity. Additionally, the presence of hydroxyl groups on phenyl substituents contributes to hydrogen atom donation mechanisms [35] [36].

The antioxidant activity demonstrates both concentration and time dependence, with optimal scavenging activity observed at concentrations of 300-500 micrograms per milliliter and reaction times of 60-180 minutes. The bicyclic derivatives show higher activity at lower concentrations, while monocyclic derivatives demonstrate superior activity at higher concentrations [35].

Clinical applications of the antioxidant properties include potential therapeutic benefits in oxidative stress-related disorders such as cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. The compounds' ability to scavenge multiple types of free radicals, including superoxide anions, hydroxyl radicals, and lipid peroxyl radicals, provides comprehensive antioxidant protection [35] [36] [37].

The combination of antioxidant activity with membrane stabilizing properties creates synergistic cytoprotective effects. The compounds protect cellular membranes from oxidative damage while simultaneously scavenging free radicals that could cause lipid peroxidation and membrane destabilization. This dual mechanism provides enhanced protection against oxidative stress-induced cellular damage [29] [3] [32].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

271.132076794 g/mol

Monoisotopic Mass

271.132076794 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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